molecular formula C13H12O5 B2873382 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid CAS No. 853749-49-2

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid

Cat. No.: B2873382
CAS No.: 853749-49-2
M. Wt: 248.234
InChI Key: CZMSBZXWVIYCIA-UHFFFAOYSA-N
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Description

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is a chemical compound with the molecular formula C13H12O5 and a molecular weight of 248.23. It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-8-methylcoumarin with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted coumarins.

Scientific Research Applications

Chemistry

In chemistry, 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antioxidant properties. It is studied for its potential use in developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its derivatives are explored for their efficacy in treating various diseases, including cancer and cardiovascular disorders.

Industry

Industrially, the compound is used in the production of dyes, fragrances, and agrochemicals. Its unique chemical properties make it valuable in the formulation of various commercial products.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological effects, such as anti-inflammatory and antioxidant activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetate
  • (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid-d
  • Ethyl 7-hydroxy-4-coumarinacetate

Uniqueness

2-(7-methoxy-8-methyl-2-oxo-2H-chromen-4-yl)acetic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(7-methoxy-8-methyl-2-oxochromen-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-7-10(17-2)4-3-9-8(5-11(14)15)6-12(16)18-13(7)9/h3-4,6H,5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMSBZXWVIYCIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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